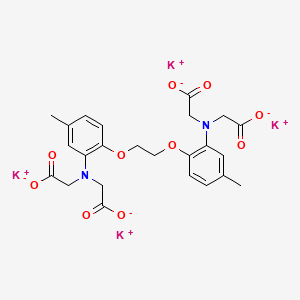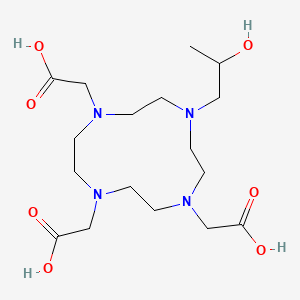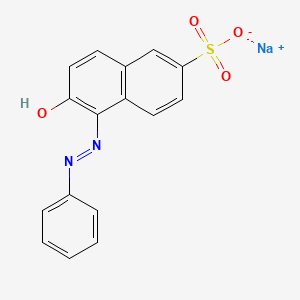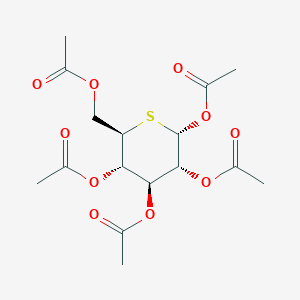
Enramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
Enramycin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of this compound B is with the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . This interaction greatly compromises cell wall integrity leading to cell lysis .
Cellular Effects
This compound B has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound B a potent antibiotic against Gram-positive bacteria .
Molecular Mechanism
The mechanism of action of this compound B is through the inhibition of the enzyme MurG . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis . By inhibiting this step, this compound B compromises cell wall integrity, leading to cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound B have been observed to be stable over time . It maintains its antibacterial activity even under long-term storage conditions . Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound B vary with different dosages in animal models. While specific dosage effects are not widely studied, this compound B is known to be used as a feed additive for pigs and chickens to prevent necrotic enteritis .
Metabolic Pathways
The metabolic pathways that this compound B is involved in primarily relate to the biosynthesis of bacterial cell walls . It interacts with the enzyme MurG, inhibiting the last step of peptidoglycan biosynthesis .
Subcellular Localization
The subcellular localization of this compound B is primarily at the bacterial cell wall, where it inhibits the enzyme MurG and disrupts peptidoglycan biosynthesis . This localization allows this compound B to effectively exert its antibacterial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enramycin is typically produced through fermentation processes involving Streptomyces fungicidicus. The biosynthesis of this compound B is a complex multistep process that involves the expression of non-ribosomal peptide synthetase (NRPS) genes . The fermentation broth is then subjected to various purification steps to isolate this compound B.
Industrial Production Methods: Industrial production of this compound B involves large-scale fermentation followed by purification using techniques such as macroporous resin adsorption and reversed-phase chromatography . The fermentation process is optimized to maximize the yield of this compound B, and the purification steps ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Enramycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Enramycin has a wide range of scientific research applications:
Mechanism of Action
Enramycin acts as an inhibitor of the enzyme MurG, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . By inhibiting MurG, this compound B disrupts the transglycosylation reaction in the final step of peptidoglycan biosynthesis, compromising cell wall integrity and leading to cell lysis .
Comparison with Similar Compounds
Enramycin A: Another component of this compound, with similar antibacterial properties but slightly different structural features.
Uniqueness: this compound is unique in its specific inhibition of the MurG enzyme, making it highly effective against certain Gram-positive pathogens. Its use as a feed additive in livestock also sets it apart from other antibiotics that are primarily used in human medicine .
Properties
CAS No. |
34304-21-7 |
|---|---|
Molecular Formula |
C108H140Cl2N26O31 |
Molecular Weight |
2369.3 g/mol |
IUPAC Name |
(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1 |
InChI Key |
JPYWPHBUMZRLPO-DLYWSANHSA-N |
SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |
Origin of Product |
United States |
Q1: What are the differences in purification methods for Enramycin A and this compound B?
A: Both this compound A and this compound B can be effectively separated using reversed-phase chromatography techniques. [, ] One study employed a method utilizing an octadecyl reversed-phase bonded silica gel chromatography column with a gradient elution of sodium dihydrogen phosphate-phosphoric acid aqueous solution containing increasing concentrations of methanol. [] Another study achieved separation using a C18 reversed-phase chromatography column with a 0.05 mol/L aqueous potassium dihydrogen phosphate solution-acetonitrile (70:30, V/V, pH 4.5) elution buffer. []
Q2: What is the primary application of this compound, and what is its mechanism of action?
A: this compound is primarily used as an animal feed additive due to its antibiotic properties against gut pathogens. [] While its exact mechanism of action is not elaborated upon in the provided research, its large molecular size suggests poor absorption from the intestinal lumen, indicating a localized effect within the gut. []
Q3: Are there detectable levels of this compound B in broiler tissues after feed administration?
A: Research suggests that this compound B, along with this compound A, is found in very low concentrations in the liver and kidney tissues of broiler chickens following a 10-day administration of this compound at a feed level of 23 ppm. [] Interestingly, no detectable levels were found in muscle or skin-with-attached-fat tissues. [] This further supports the limited systemic absorption of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













